molecular formula C21H23NO4 B248669 1-(4-butoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione

1-(4-butoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione

Cat. No. B248669
M. Wt: 353.4 g/mol
InChI Key: LQYXGBAKHMXWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione is a chemical compound that belongs to the family of indole-2,3-diones. It is also known as AG490 and is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival. AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

AG490 acts by inhibiting the JAK/STAT pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and survival. The JAK/STAT pathway is activated by a variety of cytokines and growth factors, which bind to their respective receptors and activate JAKs. The activated JAKs then phosphorylate STATs, which translocate to the nucleus and regulate gene expression. AG490 inhibits the JAKs, thereby blocking the activation of the STATs and downstream signaling.
Biochemical and Physiological Effects:
AG490 has been shown to have a variety of biochemical and physiological effects. In cancer cells, AG490 inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, AG490 reduces inflammation and disease severity by inhibiting the production of pro-inflammatory cytokines. Inflammatory diseases such as asthma and COPD, AG490 reduces airway inflammation and improves lung function by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

AG490 has several advantages for lab experiments. It is a potent and specific inhibitor of the JAK/STAT pathway, making it a valuable tool for studying the role of this pathway in various diseases. It is also relatively easy to synthesize and has good stability. However, AG490 has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has some off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on AG490. One area of interest is the development of more potent and selective inhibitors of the JAK/STAT pathway. Another area of interest is the identification of biomarkers that can predict the response to AG490 treatment in different diseases. Additionally, there is interest in exploring the potential of AG490 as a combination therapy with other drugs in various diseases. Finally, there is interest in exploring the potential of AG490 as a therapeutic agent in diseases beyond cancer, autoimmune disorders, and inflammatory diseases.

Synthesis Methods

AG490 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-methylisatin with 4-butoxy-3-methoxybenzylamine in the presence of a catalyst such as sodium ethoxide. The resulting product is then oxidized using a mild oxidizing agent such as manganese dioxide to yield AG490.

Scientific Research Applications

AG490 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, AG490 has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, AG490 has been shown to reduce inflammation and disease severity by inhibiting the JAK/STAT pathway. In inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), AG490 has been shown to reduce airway inflammation and improve lung function.

properties

Product Name

1-(4-butoxy-3-methoxybenzyl)-5-methyl-1H-indole-2,3-dione

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

1-[(4-butoxy-3-methoxyphenyl)methyl]-5-methylindole-2,3-dione

InChI

InChI=1S/C21H23NO4/c1-4-5-10-26-18-9-7-15(12-19(18)25-3)13-22-17-8-6-14(2)11-16(17)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3

InChI Key

LQYXGBAKHMXWOA-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O)OC

Origin of Product

United States

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